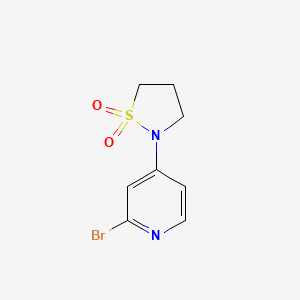

2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Description

2-(2-Bromopyridin-4-yl)-1λ⁶,2-thiazolidine-1,1-dione is a heterocyclic compound characterized by a thiazolidine-1,1-dione core fused with a 2-bromopyridin-4-yl substituent. Its molecular formula is C₈H₉BrN₂O₂S (molecular weight: 277.17 g/mol), with the SMILES string C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)Br and InChIKey JPEKBAWDBIMKRY-UHFFFAOYSA-N .

Propriétés

IUPAC Name |

2-(2-bromopyridin-4-yl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2S/c9-8-6-7(2-3-10-8)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEKBAWDBIMKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones are known for their diverse pharmacological properties, particularly in the fields of diabetes and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₈BrN₂O₂S

- Molecular Weight: 277.14 g/mol

- Structure: The compound features a bromopyridine moiety attached to a thiazolidine ring with a dione functional group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that thiazolidinediones, including derivatives like 2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed fungitoxicity against various pathogens, suggesting potential applications in treating fungal infections .

The mechanism by which 2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione exerts its effects is believed to involve the modulation of cellular pathways related to oxidative stress and inflammation. Thiazolidinediones typically activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating glucose and lipid metabolism .

Case Study 1: Antifungal Activity

In a laboratory setting, 2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione was tested against several fungal strains. Results indicated that the compound inhibited the growth of Candida albicans and Aspergillus niger, with an IC50 value comparable to established antifungal agents .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of thiazolidinediones. The compound was shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities of 2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Comparaison Avec Des Composés Similaires

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and selected analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Structural Features |

|---|---|---|---|---|

| 2-(2-Bromopyridin-4-yl)-1λ⁶,2-thiazolidine-1,1-dione | C₈H₉BrN₂O₂S | 277.17 | 2-Bromopyridin-4-yl | Bromine as a leaving group; pyridine ring |

| 2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione | C₉H₁₀ClNO₂S | 231.70 | 3-Chlorophenyl | Chlorine substituent; planar aromatic ring |

| 2-Isopropyl-1λ⁶,2-thiazolidine-1,1-dione | C₆H₁₁NO₂S | 161.22 | Isopropyl | Aliphatic substituent; increased hydrophobicity |

| 3-(3-Bromophenyl)-1λ⁶,2-thiazolidine-1,1-dione | C₉H₁₀BrNO₂S | 276.16 | 3-Bromophenyl | Bromine on benzene; steric bulk |

| 2-(3-(Benzyloxy)phenyl)-1λ⁶,2-thiazolidine-1,1-dione | C₁₆H₁₆NO₃S | 302.37 | 3-(Benzyloxy)phenyl | Ether linkage; extended π-system |

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The bromopyridine substituent in the target compound enhances electrophilicity compared to the chlorophenyl or isopropyl analogs, favoring reactivity in nucleophilic substitutions or cross-couplings (e.g., Suzuki-Miyaura reactions) .

- Aromatic vs.

- Steric effects : The benzyloxy group in the 3-(benzyloxy)phenyl analog introduces steric hindrance, which may limit accessibility in binding pockets compared to the smaller bromopyridine group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Bromopyridin-4-yl)-1λ⁶,2-thiazolidine-1,1-dione, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by cyclization with thiazolidine dione precursors. For example, bromination steps using N-bromosuccinimide (NBS) or elemental bromine (Br₂) are critical to introduce the bromine moiety at the pyridine ring (as demonstrated in analogous syntheses ). Intermediate purification via high-performance capillary electrophoresis (HPCE) (≥90% purity) ensures structural fidelity . Key intermediates include halogenated pyridines and thiazolidine dione precursors, which require characterization by NMR and mass spectrometry to confirm regioselectivity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer :

- ¹H/¹³C NMR : Look for distinct pyridine ring protons (δ 7.5–8.5 ppm) and thiazolidine dione carbonyl signals (δ 165–175 ppm).

- Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (e.g., ~340–360 g/mol range for similar bromopyridine derivatives ).

- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Use a split-plot experimental design to systematically test variables (e.g., temperature, catalyst loading, solvent polarity). For instance, randomized block designs with split-split plots can isolate the effects of individual parameters (e.g., trellis systems for reaction optimization ). Statistical tools like ANOVA or response surface methodology (RSM) help identify optimal conditions. Reference studies on nickel-catalyzed coupling reactions for bromopyridine derivatives to guide catalyst selection .

Q. What strategies are recommended to evaluate the compound’s stability under biological assay conditions (e.g., varying pH/temperature)?

- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (e.g., ammonium acetate, pH 6.5) mimic physiological conditions, while thermal stress tests (40–60°C) assess thermal stability . Environmental fate studies, such as those evaluating abiotic transformations in aqueous systems, provide insights into hydrolytic or oxidative degradation pathways .

Q. How can regioselectivity challenges during bromination of the pyridine ring be addressed?

- Methodological Answer : Use directing groups (e.g., electron-donating substituents) or meta-directing catalysts to control bromine placement. For example, NBS in acetonitrile selectively brominates at the 2-position of pyridine derivatives, as seen in analogous syntheses . Computational modeling (DFT) predicts reactive sites, while X-ray crystallography validates regiochemistry (e.g., as applied to related bromophenyl hydrazine derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.